This compound falls under the category of benzimidazole derivatives, which are widely studied for their biological activities. Benzimidazoles are bicyclic compounds that consist of a fused benzene and imidazole ring. Specifically, 4-(1-methyl-1H-benzimidazol-2-yl)aniline can be classified as an aromatic amine due to the presence of the aniline group. Its structural formula can be represented as follows:
The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)aniline typically involves a multi-step process. One common method includes the following steps:
The molecular structure of 4-(1-methyl-1H-benzimidazol-2-yl)aniline features a benzimidazole ring attached to an aniline group. Key aspects include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for characterization:
4-(1-methyl-1H-benzimidazol-2-yl)aniline can participate in several chemical reactions:
Typical reaction conditions include:
The mechanism of action for compounds like 4-(1-methyl-1H-benzimidazol-2-yl)aniline generally involves interaction with biological targets such as enzymes or receptors:
Studies have shown that benzimidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications.
The physical and chemical properties of 4-(1-methyl-1H-benzimidazol-2-yl)aniline include:
| Property | Value |
|---|---|
| Melting Point | Approximately 183–185 °C |
| Solubility | Soluble in organic solvents like ethanol and DMF |
| Density | Not extensively documented |
| Stability | Stable under normal laboratory conditions |
Properties are often confirmed using techniques such as:
4-(1-methyl-1H-benzimidazol-2-yl)aniline has several notable applications:
Benzimidazole, a bicyclic heterocycle formed by fusing benzene and imidazole rings, is a "privileged scaffold" in drug discovery due to its structural resemblance to purine nucleotides. This allows it to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [6]. The core structure’s versatility is evidenced by its presence in diverse FDA-approved drugs:
Recent studies (2012–2023) highlight expanded therapeutic roles, including:
Table 1: Therapeutic Applications of Select Benzimidazole Derivatives
| Therapeutic Class | Example Compounds | Primary Target |
|---|---|---|
| Anthelmintic | Albendazole, Thiabendazole | β-tubulin |
| Antihypertensive | Telmisartan | Angiotensin II receptor |
| Anticancer | Bendamustine, Nocodazole | Microtubules/DNA alkylation |
| Antidiabetic | GP inhibitors (e.g., 2) | Glycogen phosphorylase |
| Antimicrobial | Derivatives 15–19 [2] | Bacterial DNA gyrase |
This compound (PubChem CID: 1540355, CAS: 2963-77-1) features a benzimidazole core N1-methylated and C2-linked to an aniline group [1] [5] [8]. Key structural attributes include:
In drug design, this scaffold serves as:
Table 2: Key Physicochemical Properties of 4-(1-Methyl-1H-benzimidazol-2-yl)aniline
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₁₄H₁₃N₃ | HRMS [3] |
| Melting point | 215–218°C | Experimental [3] |
| HOMO energy | −6.12 eV | RHF/STO-3G [4] |
| LUMO energy | −1.58 eV | RHF/STO-3G [4] |
| Dipole moment | 4.78 Debye | RHF/STO-3G [4] |
The benzimidazole scaffold’s medicinal potential emerged from foundational discoveries:
Table 3: Evolution of Key Benzimidazole Derivatives from 4-(1-Methyl-1H-benzimidazol-2-yl)aniline
| Year | Derivative Class | Synthetic Approach | Biological Target |
|---|---|---|---|
| 2010 | Phenylpyrrolidinyl derivatives | Reductive cyclization (Scheme 1 [7]) | Microtubules (IC₅₀: 2.0–3.3 µM) |
| 2016 | Arylsulfonylanilines | Sulfonylation of aniline (Scheme 2 [3]) | Glycogen phosphorylase |
| 2022 | N-Isobutyl carboxamides | Microwave-assisted amidation [10] | Antioxidants (FRAP: 538–618 mmol Fe²⁺/mmol) |
| 2025 | VEGFR-2 ligands | Docking-driven design [4] | Angiogenesis (Vina score: −6.8 kcal/mol) |
Structural Analysis Figure[Illustration of 4-(1-methyl-1H-benzimidazol-2-yl)aniline binding to biological targets:
This compound’s trajectory exemplifies rational scaffold optimization—from a synthetic intermediate to a multifaceted pharmacophore with applications in oncology, metabolic disease, and beyond [3] [7] [10].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: